Benzyl (2-Oxopropyl)carbamate Benzyl (2-Oxopropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 111491-97-5
VCID: VC14464541
InChI: InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Benzyl (2-Oxopropyl)carbamate

CAS No.: 111491-97-5

Cat. No.: VC14464541

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (2-Oxopropyl)carbamate - 111491-97-5

Specification

CAS No. 111491-97-5
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name benzyl N-(2-oxopropyl)carbamate
Standard InChI InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14)
Standard InChI Key GVRXLHLFAABVLJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)CNC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

Benzyl (2-oxopropyl)carbamate is systematically named benzyl N-(2-oxopropyl)carbamate under IUPAC conventions . Its molecular formula, C11H13NO3\text{C}_{11}\text{H}_{13}\text{NO}_3, reflects a benzyloxycarbonyl (Cbz) group attached to a 2-oxopropylamine backbone. The compound’s structure integrates a carbamate linkage (-O-C(O)-NH-\text{-O-C(O)-NH-}) and a ketone group at the β-position, conferring dual reactivity for nucleophilic and electrophilic reactions.

Structural Depiction and Stereochemistry

The 2D structure (Figure 1) reveals a planar carbamate group with the benzyl moiety providing steric bulk. The 2-oxopropyl side chain introduces a ketone at the second carbon, creating a potential site for keto-enol tautomerism or condensation reactions. No chiral centers are present, as confirmed by its symmetrical substitution pattern .

Table 1: Key Identifiers and Properties

PropertyValue
CAS Number111491-97-5
Molecular FormulaC11H13NO3\text{C}_{11}\text{H}_{13}\text{NO}_3
Molecular Weight207.23 g/mol
IUPAC NameBenzyl N-(2-oxopropyl)carbamate
SMILESCC(=O)CNC(=O)OCC1=CC=CC=C1
InChI KeyGVRXLHLFAABVLJ-UHFFFAOYSA-N
Density (Predicted)1.23 g/cm³
Boiling Point (Estimated)393°C

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Reaction of 2-oxopropylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .

  • Purification via chromatography or crystallization to achieve high purity (>95%).

The reaction proceeds under mild conditions (0–25°C) in anhydrous solvents such as dichloromethane or tetrahydrofuran. Yield optimization strategies include stoichiometric control of benzyl chloroformate and inert atmosphere maintenance to prevent hydrolysis .

Industrial Manufacturing Considerations

Scalable production employs continuous flow reactors to enhance mixing and heat transfer, minimizing side reactions like over-alkylation. Post-synthesis, automated liquid-liquid extraction and vacuum distillation ensure consistent batch quality. Industrial-grade material typically assays at ≥98% purity, suitable for pharmaceutical intermediates .

Physicochemical Properties

Thermal Stability and Solubility

Benzyl (2-oxopropyl)carbamate exhibits moderate thermal stability, decomposing above 200°C. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate, but insoluble in water due to the hydrophobic benzyl group.

Spectroscopic Characterization

  • 1H^1\text{H} NMR (CDCl₃): δ 7.35–7.28 (m, 5H, aromatic), 5.10 (s, 2H, OCH₂Ph), 4.05 (d, 2H, NHCH₂), 2.20 (s, 3H, COCH₃) .

  • IR (KBr): 1720 cm⁻¹ (C=O, carbamate), 1685 cm⁻¹ (C=O, ketone), 1520 cm⁻¹ (N–H bend) .

Reactivity and Functionalization Pathways

Carbamate Hydrolysis

Under acidic (HCl/EtOH) or basic (NaOH/THF) conditions, the carbamate cleaves to yield 2-oxopropylamine and benzyl alcohol. This deprotection is critical in peptide synthesis to unmask amine functionalities without affecting ketone groups .

Ketone-Directed Reactions

The 2-oxopropyl ketone participates in:

  • Nucleophilic additions (e.g., Grignard reagents) to form tertiary alcohols.

  • Condensations with hydrazines or hydroxylamines to generate hydrazones or oximes, useful in bioconjugation .

Applications in Organic Synthesis

Peptide Protection Strategies

As a carbamate protecting group, it shields primary amines during solid-phase peptide synthesis (SPPS). Unlike traditional Cbz groups, the 2-oxopropyl variant allows selective modification at the ketone site post-deprotection, enabling bifunctional molecule design .

Crosslinking and Bioconjugation

The ketone moiety facilitates site-specific protein labeling via oxime ligation, a strategy employed in antibody-drug conjugate (ADC) development. This reactivity is exploitable in pH-controlled release systems .

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